molecular formula C20H25ClNO4 B1669390 Cyclanoline chloride CAS No. 17472-50-3

Cyclanoline chloride

Cat. No.: B1669390
CAS No.: 17472-50-3
M. Wt: 377.9 g/mol
InChI Key: QWRAOQCEPZKINL-KTWHHOSASA-O
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Description

Cyclanoline chloride is a chemical compound known for its cholinesterase inhibitory activity. It is an alkaloid derived from the plant Stephania tetrandra, commonly used in traditional Chinese medicine. The compound has a molecular formula of C20H24ClNO4 and a molecular weight of 377.86 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclanoline chloride can be synthesized through the N-methylation of (S)-scoulerine, a berberine alkaloid. The process involves the use of methylating agents under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the parent alkaloid from the plant source, followed by chemical modification to introduce the chloride group. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Cyclanoline chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.

    Substitution: The chloride group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various organic halides are employed for substitution reactions.

Major Products:

Scientific Research Applications

Cyclanoline chloride has a wide range of scientific research applications, including:

Mechanism of Action

Cyclanoline chloride exerts its effects primarily through the inhibition of cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

    Berberine: Another alkaloid with cholinesterase inhibitory activity, but with a different molecular structure.

    Scoulerine: The parent compound from which cyclanoline chloride is derived.

    Tetrandrine: An alkaloid from the same plant source with similar pharmacological properties.

Uniqueness: this compound is unique due to its specific molecular structure, which confers distinct pharmacological properties. Its ability to inhibit cholinesterase enzymes makes it a valuable compound for research into neurodegenerative diseases and other conditions involving cholinergic dysfunction .

Properties

IUPAC Name

3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.ClH/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21;/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPKBYHISSKVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17472-50-3
Record name Cyclanoline chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017472503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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